

Key synonyms and CAS number for 2,4,4-trimethyl-2-pentene

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Compound of Interest

Compound Name: 2,4,4-Trimethyl-2-pentene

Cat. No.: B094453

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An In-depth Technical Guide to 2,4,4-trimethyl-2-pentene

This technical guide provides a comprehensive overview of **2,4,4-trimethyl-2-pentene**, including its nomenclature, physicochemical properties, synthesis protocols, and key reactions. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who may use this compound as a chemical intermediate or for analytical purposes.

Chemical Identification

2,4,4-trimethyl-2-pentene is a branched alkene and a prominent isomer of diisobutylene.^[1] It is typically produced alongside its isomer, 2,4,4-trimethyl-1-pentene, through the dimerization of isobutene.^{[1][2]}

CAS Number: 107-40-4^{[3][4][5]}

Table 1: Synonyms and Identifiers

Type	Identifier
Common Name	2,4,4-trimethyl-2-pentene
IUPAC Name	2,4,4-trimethylpent-2-ene[2][5]
Synonyms	β-Diisobutylene[4][6], 2,4,4-Trimethylpentene-2[5], 2-Pentene, 2,4,4-trimethyl-[3][5]
Molecular Formula	C ₈ H ₁₆ [3][4]
InChI Key	LAAVYEUEJEMRIGF-UHFFFAOYSA-N[3]
Beilstein/REAXYS	1719492[3]
EC Number	203-488-5[3][5]

| UN Number | 2050[5] |

Physicochemical Properties

2,4,4-trimethyl-2-pentene is a colorless, highly flammable liquid.[2] Its physical and chemical properties are summarized below.

Table 2: Quantitative Physicochemical Data

Property	Value
Molecular Weight	112.21 g/mol [3][4]
Boiling Point	104 °C (at 760 mmHg)[3][6]
Melting Point	-106.3 °C[2][3]
Density	0.72 g/mL (at 25 °C)[3][6]
Refractive Index	n _{20/D} 1.416[3]
Vapor Pressure	83 mmHg (at 37.7 °C)[3]
Vapor Density	>1 (vs. air)[3]
Flash Point	2 °C (35.6 °F) - closed cup[3]
Autoignition Temp.	305 °C (581 °F)[2]

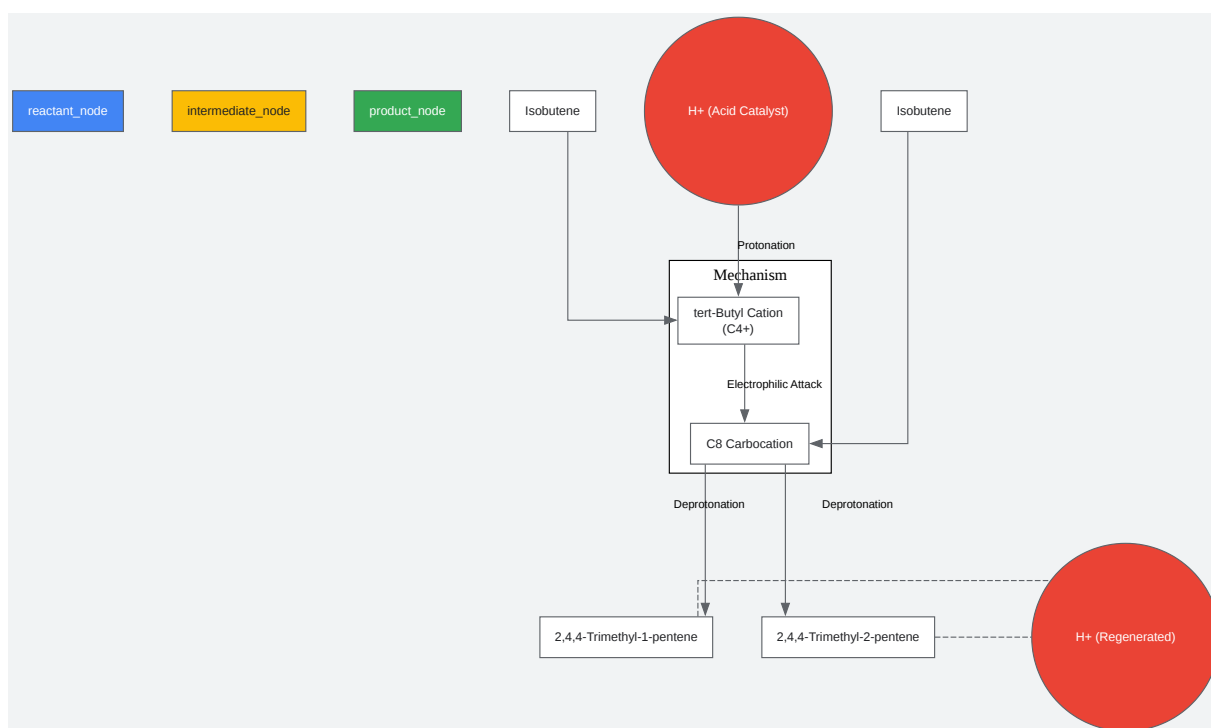
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[2] |

Synthesis and Key Reactions

The primary industrial route to **2,4,4-trimethyl-2-pentene** is the acid-catalyzed dimerization of isobutene. This reaction typically yields a mixture of isomers, predominantly 2,4,4-trimethyl-1-pentene and **2,4,4-trimethyl-2-pentene**.^[2]

Synthesis Pathway: Acid-Catalyzed Dimerization of Isobutene

The reaction proceeds via a carbenium ion mechanism. A proton from a solid acid catalyst protonates an isobutene molecule to form a stable tertiary butyl cation. This cation then acts as an electrophile, attacking the double bond of a second isobutene molecule to form a C8 carbocation. A subsequent deprotonation step yields the final diisobutylene isomers.



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Diagram 1: Synthesis of Diisobutylene Isomers.

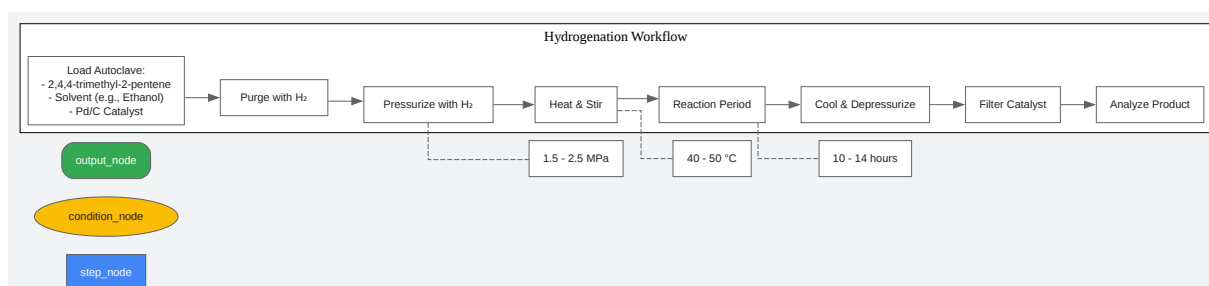
Experimental Protocol: Synthesis via Fixed-Bed Reactor

This protocol describes a representative method for isobutene dimerization using a solid acid catalyst in a continuous flow system.

- **Catalyst Preparation:** Pack a fixed-bed reactor with a solid acid catalyst, such as Amberlyst-15 ion-exchange resin or a zeolite catalyst.
- **System Setup:** The reactor is heated to the desired reaction temperature (e.g., 60-180 °C).
- **Reaction Feed:** A feed stream consisting of a mixture of isobutene and an inert carrier gas (e.g., helium or isobutane) is passed through the reactor.
- **Parameter Control:** Maintain the system at a constant pressure (e.g., 1 MPa) and control the flow rate to achieve the desired residence time.
- **Product Collection:** The output stream from the reactor is cooled to condense the liquid products, which consist of a mixture of C8 olefins (diisobutylene isomers) and potentially some heavier oligomers (C12, C16).
- **Analysis:** The composition of the product mixture is analyzed using Gas Chromatography (GC) to determine the conversion of isobutene and the selectivity towards **2,4,4-trimethyl-2-pentene** and other isomers.

Key Reaction: Liquid-Phase Hydrogenation

2,4,4-trimethyl-2-pentene can be hydrogenated to produce 2,2,4-trimethylpentane (isooctane), a high-value fuel additive.[3] This reaction is typically performed over a palladium catalyst.



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Diagram 2: Experimental Workflow for Hydrogenation.

Experimental Protocol: Liquid-Phase Hydrogenation

This procedure is adapted from a general method for liquid-phase hydrogenation using a batch reactor.^[7]

- **Reactor Loading:** In a high-pressure autoclave (e.g., 250 mL Hastelloy), add the substrate (**2,4,4-trimethyl-2-pentene**), a suitable solvent (e.g., ethanol), and the catalyst (e.g., 5-10 wt% Palladium on Carbon, Pd/C).
- **Inerting:** Seal the reactor and purge it several times with hydrogen gas to remove all air.

- **Pressurization:** Pressurize the reactor to the target hydrogen pressure (e.g., 1.5 - 2.5 MPa).
- **Reaction:** Heat the reactor to the desired temperature (e.g., 40-50 °C) and begin stirring (e.g., 600 rpm). Monitor the reaction progress by observing hydrogen uptake.
- **Workup:** After the reaction is complete (typically 10-14 hours), cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
- **Isolation:** Open the reactor and filter the reaction mixture to remove the heterogeneous Pd/C catalyst. The catalyst can often be recycled.
- **Purification & Analysis:** The filtrate, containing the product (2,2,4-trimethylpentane) and solvent, can be purified by distillation. The product identity and purity should be confirmed by GC-MS and NMR spectroscopy.

Analytical Methodologies

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the primary analytical technique for identifying and quantifying **2,4,4-trimethyl-2-pentene** in mixtures.

Experimental Protocol: GC-MS Analysis

This protocol provides a general framework for the analysis of butene oligomerization products.

- **Sample Preparation:** Dilute the liquid product sample in a suitable volatile solvent (e.g., hexane).
- **GC Instrument Setup:**
 - **Column:** Use a non-polar capillary column (e.g., with a squalane or similar stationary phase).
 - **Injector:** Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C).
 - **Oven Program:** Implement a temperature gradient to separate the different isomers and oligomers. A typical program might start at 40 °C and ramp up to 250 °C.

- Carrier Gas: Use helium as the carrier gas with a constant flow rate.
- MS Instrument Setup:
 - Ionization: Use standard Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan a mass range appropriate for C8 fragments (e.g., m/z 40-200).
- Data Analysis: Identify **2,4,4-trimethyl-2-pentene** by its characteristic retention time and its mass spectrum, which can be compared against a known standard or a spectral library like NIST.[8] Quantification is achieved by integrating the peak area and comparing it to a calibration curve. For complex mixtures, comprehensive two-dimensional GC (GCxGC) may be employed for enhanced separation.[9][10]

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